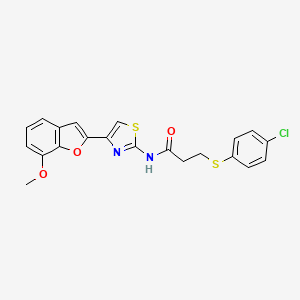
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle progression and gene expression, respectively.
Biochemical and Physiological Effects
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide in lab experiments is its potency and selectivity. The compound has been shown to exhibit potent activity against cancer cells and has minimal toxicity to normal cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This will help to better understand the biological activity of the compound and potentially identify new therapeutic targets.
Another direction is to optimize the synthesis method of the compound to improve its yield and purity. This will make the compound more readily available for research and potentially for therapeutic use.
Lastly, future research can focus on the development of novel analogs of 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide with improved pharmacological properties. This can lead to the development of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide involves the reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine with 4-chlorobenzenethiol and 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. The compound works by inhibiting the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-26-17-4-2-3-13-11-18(27-20(13)17)16-12-29-21(23-16)24-19(25)9-10-28-15-7-5-14(22)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFAIOQFRNMMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

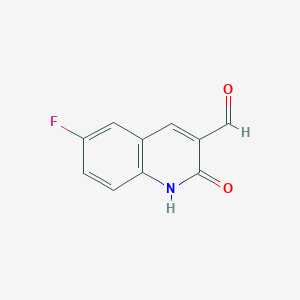
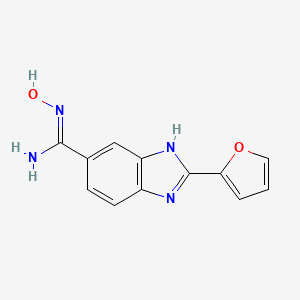
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)

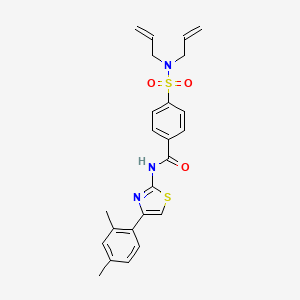
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)
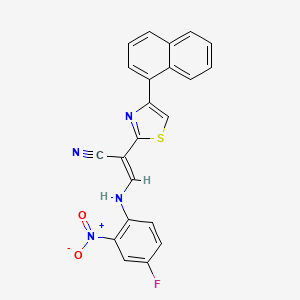
![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
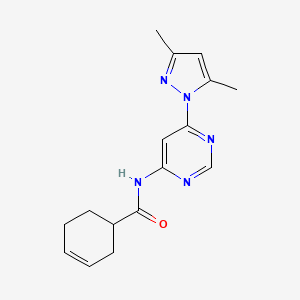
![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)